

A Tale of Two Kinase Inhibitors: IACS-52825 and GDC-0134

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Compound of Interest

Compound Name: IACS-52825

Cat. No.: B15138309

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In the landscape of targeted therapies for neurological disorders, the development of specific kinase inhibitors has been a journey of both promise and challenge. This guide provides a comparative overview of two such molecules, **IACS-52825** and GDC-0134, both potent inhibitors of Dual Leucine Zipper Kinase (DLK), a critical regulator of neuronal injury and degeneration. While neither compound ultimately reached the clinic, their preclinical and early clinical data offer valuable insights for researchers and drug developers in the field of neuroprotection.

Both **IACS-52825** and GDC-0134 were designed to inhibit DLK, a key player in the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in axonal degeneration and neuronal apoptosis.[1][2] Despite targeting the same kinase, their development paths diverged, focusing on different neurological conditions and ultimately halting due to distinct safety concerns.

At a Glance: Key Compound Characteristics

Feature	IACS-52825	GDC-0134
Primary Target	Dual Leucine Zipper Kinase (DLK/MAP3K12)	Dual Leucine Zipper Kinase (DLK/MAP3K12)
Therapeutic Indication	Chemotherapy-Induced Peripheral Neuropathy (CIPN) [3][4]	Amyotrophic Lateral Sclerosis (ALS)[5][6]
Development Status	Discontinued (Preclinical)[3][7]	Discontinued (Phase 1 Clinical Trial)[8][9]
Reason for Discontinuation	Ocular toxicity in non-human primates[3][7]	Unacceptable safety profile in humans; no adequately tolerated dose identified[8][9]

Efficacy and Preclinical Findings

IACS-52825 demonstrated significant promise in preclinical models of chemotherapy-induced peripheral neuropathy. In mouse models, the compound showed strong efficacy in reversing cisplatin-induced mechanical allodynia, a key symptom of CIPN.[2][3][4] The development of **IACS-52825** was backed by the understanding that various chemotherapeutics converge on the DLK-mediated axon degeneration program.[2][4][10]

GDC-0134 was advanced into clinical trials for Amyotrophic Lateral Sclerosis (ALS), a devastating neurodegenerative disease.[6] Preclinical data in a SOD1 mouse model of ALS suggested that blocking or removing DLK could be beneficial.[6] The rationale was that DLK activation under stress contributes to motor neuron death in ALS.[6]

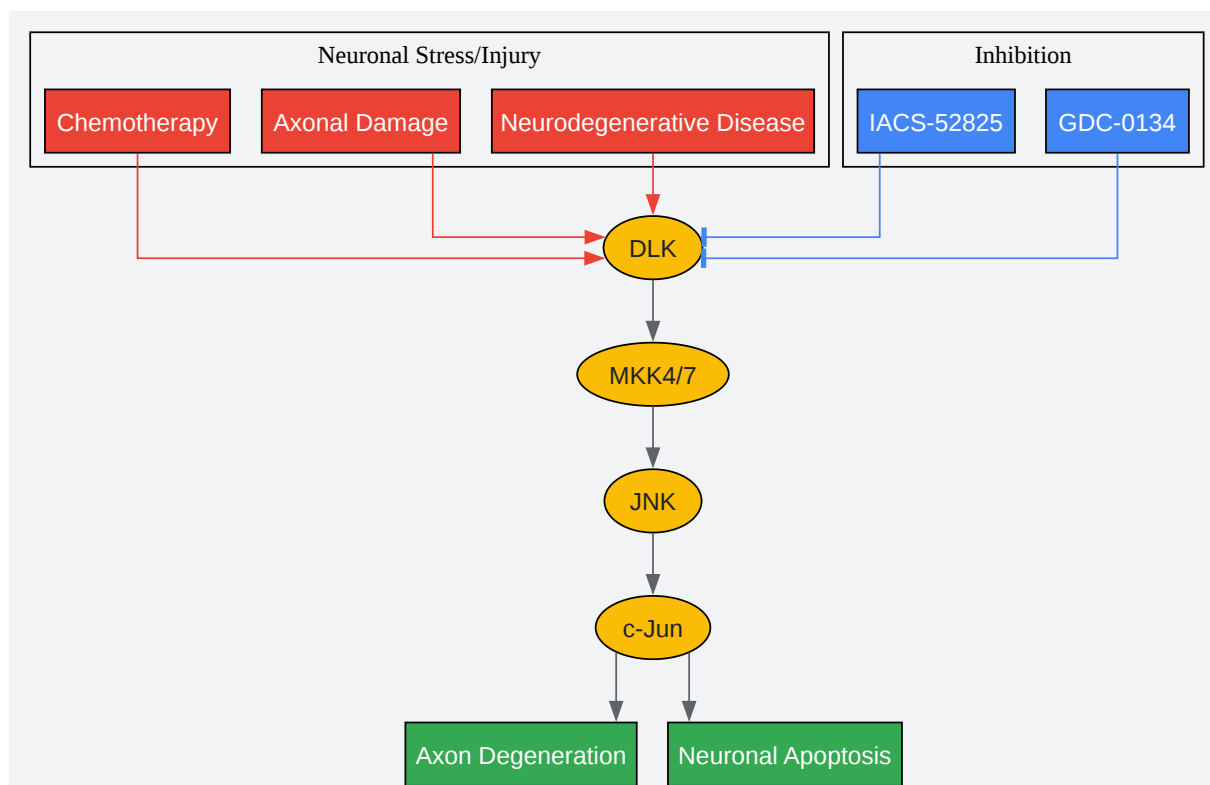
Clinical Development and Safety Profile

The clinical journey of GDC-0134 was detailed in a Phase 1 study involving patients with ALS.[8][9] The study included single ascending dose (SAD) and multiple ascending dose (MAD) stages, which were well-tolerated.[8][9] However, during an open-label safety expansion (OLE), serious adverse events emerged, including thrombocytopenia, dysesthesia, and optic ischemic neuropathy.[8][9] Ultimately, an adequately tolerated dose could not be identified, leading to the discontinuation of its development for ALS.[8][9]

In contrast, the development of **IACS-52825** was halted at the preclinical stage.^[3] Concerns arose from findings of ocular toxicity during chronic dosing in non-human primates.^[3] This adverse effect was considered a significant hurdle, preventing its advancement into human trials.^[7]

Mechanism of Action: The DLK Signaling Pathway

Both **IACS-52825** and GDC-0134 are small molecule inhibitors that target the kinase activity of DLK. DLK is a key upstream regulator of the JNK stress-activated protein kinase pathway. In response to neuronal injury or stress, DLK becomes activated and initiates a phosphorylation cascade that ultimately leads to axonal degeneration and neuronal apoptosis. By inhibiting DLK, both compounds aimed to block this detrimental signaling cascade.



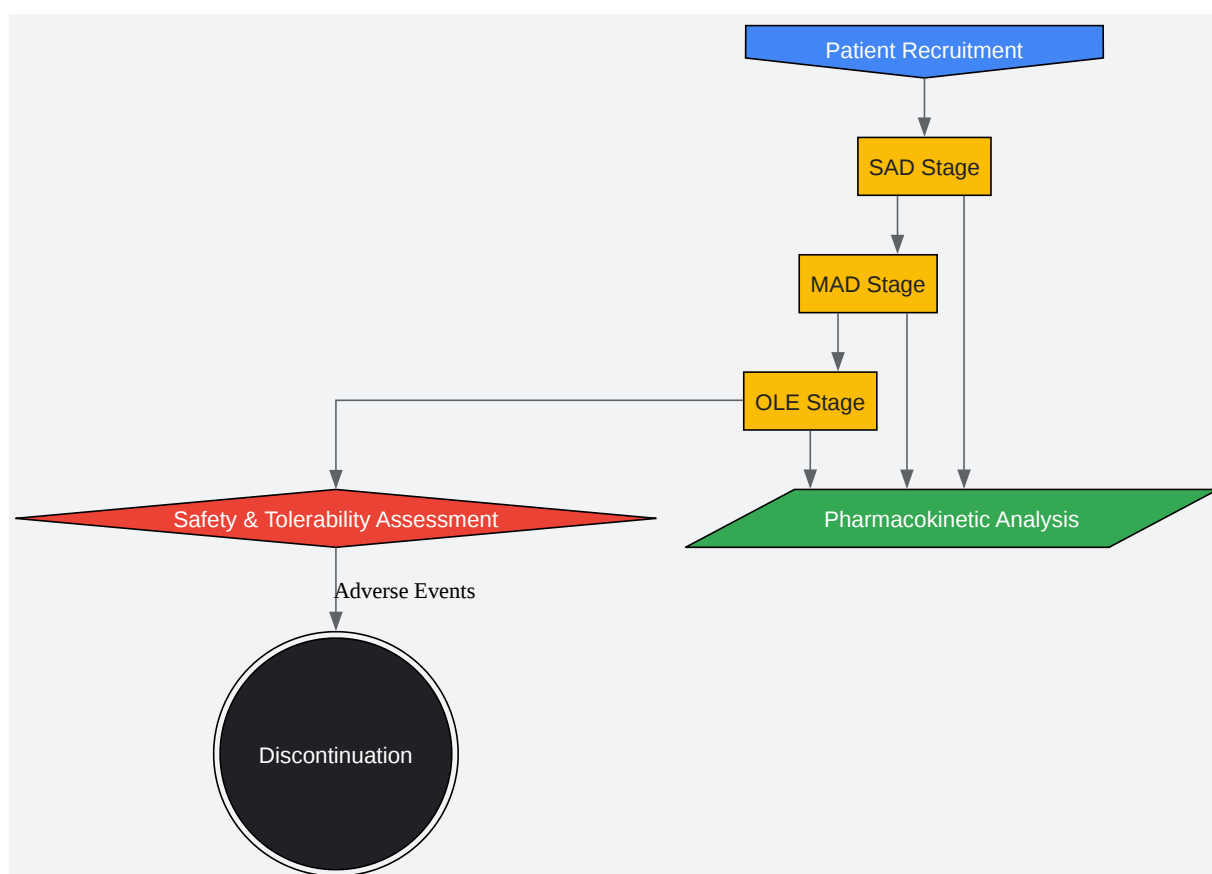
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Figure 1. Simplified DLK signaling pathway and points of inhibition.

Experimental Protocols

GDC-0134 Phase 1 Clinical Trial

The first-in-human study of GDC-0134 was a placebo-controlled trial with single-ascending dose (SAD), multiple-ascending dose (MAD), and open-label safety expansion (OLE) stages. [8][9] Participants were patients with ALS.[11] The primary objectives were to assess the safety, tolerability, and pharmacokinetics of oral GDC-0134.[1] Dosing in the MAD and OLE stages was administered daily for up to 48 weeks.[8][9]



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Figure 2. Workflow of the GDC-0134 Phase 1 clinical trial.

IACS-52825 Preclinical Efficacy Studies

Efficacy studies for **IACS-52825** were conducted in mouse models of cisplatin-induced peripheral neuropathy.[3] A key endpoint was the assessment of mechanical allodynia, a measure of pain sensitivity, which was reversed by **IACS-52825**. [2][4] These studies were crucial in establishing the proof-of-concept for DLK inhibition in CIPN.

In conclusion, while the development of both **IACS-52825** and GDC-0134 was ultimately halted, the research surrounding these compounds has significantly contributed to our understanding of the role of DLK in neurodegeneration. The distinct reasons for their discontinuation highlight the diverse challenges in translating preclinical efficacy into safe and effective therapies for neurological disorders. These findings underscore the importance of thorough safety and toxicity assessments in drug development and provide a valuable foundation for future efforts to target the DLK pathway.

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